molecular formula C6H9IO2 B14230753 Methyl 4-iodo-3-methylbut-3-enoate CAS No. 516457-26-4

Methyl 4-iodo-3-methylbut-3-enoate

Cat. No.: B14230753
CAS No.: 516457-26-4
M. Wt: 240.04 g/mol
InChI Key: PHZTVFSQHZNOGF-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-methylbut-3-enoate is an organic compound with the molecular formula C₆H₉IO₂ It is a derivative of butenoic acid and features an iodine atom attached to the fourth carbon and a methyl group on the third carbon of the butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-iodo-3-methylbut-3-enoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-methylbut-3-enoate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-iodo-3-methylbut-3-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include various substituted butenoates.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 4-iodo-3-methylbut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-methylbut-3-enoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biological applications.

Comparison with Similar Compounds

    Methyl 3-bromomethylbut-3-enoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 3-chloromethylbut-3-enoate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 3-fluoromethylbut-3-enoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Methyl 4-iodo-3-methylbut-3-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and coupling reactions, offering advantages in specific synthetic applications.

Properties

CAS No.

516457-26-4

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

methyl 4-iodo-3-methylbut-3-enoate

InChI

InChI=1S/C6H9IO2/c1-5(4-7)3-6(8)9-2/h4H,3H2,1-2H3

InChI Key

PHZTVFSQHZNOGF-UHFFFAOYSA-N

Canonical SMILES

CC(=CI)CC(=O)OC

Origin of Product

United States

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